Product packaging for Benzene, 1,4-bis[(1E)-2-phenylethenyl]-(Cat. No.:CAS No. 1608-41-9)

Benzene, 1,4-bis[(1E)-2-phenylethenyl]-

Cat. No.: B156952
CAS No.: 1608-41-9
M. Wt: 282.4 g/mol
InChI Key: IJAAWBHHXIWAHM-PHEQNACWSA-N
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Description

Benzene, 1,4-bis[(1E)-2-phenylethenyl]- is a useful research compound. Its molecular formula is C22H18 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,4-bis[(1E)-2-phenylethenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,4-bis[(1E)-2-phenylethenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18 B156952 Benzene, 1,4-bis[(1E)-2-phenylethenyl]- CAS No. 1608-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAAWBHHXIWAHM-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Stereoselective Synthesis of (1E,1E)-Isomers

Achieving the trans-trans configuration across both ethenyl bridges is a primary synthetic goal. Several classic and modern organic reactions have been adapted for this purpose.

The Wittig reaction is a cornerstone for alkene synthesis, offering a reliable method for forming carbon-carbon double bonds with defined stereochemistry. masterorganicchemistry.commnstate.edu The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orglibretexts.org For the synthesis of Benzene (B151609), 1,4-bis[(1E)-2-phenylethenyl]-, a double Wittig reaction is typically employed.

The general approach involves the reaction of terephthalaldehyde (B141574) with two equivalents of a benzylphosphonium ylide. The ylide is generated in situ from the corresponding benzyltriphenylphosphonium (B107652) halide salt using a strong base. mnstate.edu The use of non-stabilized ylides generally favors the formation of (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group on the carbanion) yield predominantly (E)-alkenes. organic-chemistry.org To ensure the formation of the desired (1E,1E)-isomer, reaction conditions can be carefully controlled. Modifications, such as the Schlosser modification, can be used to enhance E-selectivity.

A common synthetic route is illustrated below:

Ylide Formation: Benzyltriphenylphosphonium chloride is treated with a strong base like sodium hydroxide (B78521) or butyl lithium to form the benzylidene triphenylphosphorane ylide. mnstate.eduresearchgate.net

Olefinaton: The ylide then reacts with terephthalaldehyde in a suitable solvent, such as N,N-dimethylformamide (DMF), to yield the final product. researchgate.net The formation of the highly stable triphenylphosphine (B44618) oxide byproduct drives the reaction to completion. mnstate.edu

This method is highly versatile and allows for the synthesis of various derivatives by using substituted benzaldehydes or substituted benzyltriphenylphosphonium salts.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. nih.govchemrxiv.orgnih.gov It provides a complementary route to the Wittig reaction for synthesizing distyrylbenzene (B1252955) derivatives, particularly those with functional groups that might be incompatible with the strongly basic conditions of the Wittig reaction.

The synthesis of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- via the Mizoroki-Heck reaction typically involves the coupling of 1,4-dihalobenzene (e.g., 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene) with two equivalents of styrene (B11656). The key components of this catalytic system are:

Palladium Catalyst: A Pd(0) source, often generated in situ from Pd(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂). nih.gov

Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized ligands like BrettPhos, are often used to stabilize the palladium catalyst and influence reactivity. bohrium.com

Base: A base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), is required to neutralize the hydrogen halide formed during the reaction. nih.gov

The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.govnih.gov This method generally produces the thermodynamically more stable E-isomer with high selectivity. A one-pot methodology can involve the in-situ generation of a substituted styrene via a Wittig reaction, which then undergoes a Mizoroki-Heck reaction with a dihalobenzene. nih.gov

A structurally related class of compounds are the 1,4-bis(phenylethynyl)benzenes, which feature alkyne linkers instead of alkene linkers. These compounds are also highly conjugated and are synthesized primarily through palladium-catalyzed alkynylation reactions, most notably the Sonogashira cross-coupling reaction. nih.gov

The synthesis involves coupling a 1,4-dihalobenzene with a terminal alkyne, such as phenylacetylene. This reaction is co-catalyzed by palladium and a copper(I) salt. nih.gov

Table 1: Comparison of Synthetic Routes for Phenylethynyl-Spaced Derivatives

Reaction ComponentDetails
Aryl Halide 1,4-Diiodobenzene or 1,4-Dibromobenzene
Alkyne Phenylacetylene
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Copper Co-catalyst Copper(I) iodide (CuI)
Base/Solvent Triethylamine

This methodology allows for the creation of a rigid, linear molecular wire-type structure. nih.gov

Synthesis of Substituted Benzene, 1,4-bis[(1E)-2-phenylethenyl]- Derivatives

Introducing substituents onto the aromatic rings of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- allows for the fine-tuning of its physical and chemical properties, such as solubility, absorption/emission wavelengths, and solid-state packing.

The electronic properties of the molecule can be significantly altered by incorporating electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). dummies.comstudymind.co.uk

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), alkyl (-CH₃), and amino (-NH₂) increase the electron density of the conjugated π-system. studymind.co.uk This typically leads to a red-shift (shift to longer wavelengths) in the absorption and fluorescence spectra.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls decrease the electron density of the π-system, often resulting in a blue-shift (shift to shorter wavelengths) and influencing the molecule's electron-accepting capabilities. studymind.co.uk

These substituted derivatives are typically synthesized using the same core reactions (Wittig or Heck) but with appropriately functionalized starting materials. For example, a Wittig synthesis could employ a substituted benzaldehyde (B42025) reacting with benzyltriphenylphosphonium chloride, or terephthalaldehyde reacting with a substituted benzyltriphenylphosphonium salt.

Table 2: Examples of Substituted Starting Materials for Synthesis

Synthetic MethodStarting Material 1Starting Material 2Resulting Substitution Pattern
Wittig Reaction 4-Nitrobenzaldehyde (EWG)Benzyltriphenylphosphonium ylideSubstitution on terminal phenyl rings
Wittig Reaction Terephthalaldehyde4-Methoxybenzyltriphenylphosphonium ylide (EDG)Substitution on terminal phenyl rings
Heck Reaction 1,4-Dibromobenzene4-Vinylpyridine (EWG)Substitution on terminal phenyl rings
Heck Reaction 2,5-Dimethoxy-1,4-diiodobenzene (EDG)StyreneSubstitution on central phenyl ring

The incorporation of macrocyclic hosts like crown ethers into the structure of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- creates molecules capable of ion recognition and forming complex supramolecular assemblies. researchgate.net These derivatives are of interest for creating sensors and responsive materials.

The synthesis of these complex molecules is also achieved through standard coupling reactions. For instance, a Wittig reaction can be performed using a benzaldehyde derivative that already contains a fused crown ether ring. The synthesis of stilbenes featuring two crown ether fragments has been achieved through an improved procedure, providing a blueprint for synthesizing analogous distyrylbenzene structures. researchgate.net The size of the crown ether cavity can be varied to selectively bind different metal cations, which in turn can modulate the photophysical properties of the entire molecule.

Preparation of Diazadistyrylbenzene Derivatives

Diazadistyrylbenzenes, which are heterocyclic analogues of distyrylbenzenes where one or more carbon atoms in the aromatic rings are replaced by nitrogen, are significant for their unique photophysical properties. mdpi.com The synthesis of these derivatives often employs standard olefination methodologies, as direct diazotization of "Benzene, 1,4-bis[(1E)-2-phenylethenyl]-" is not a common route. The key challenge lies in the formation of the styryl (ethenyl) linkages attached to a nitrogen-containing aromatic core.

Common synthetic strategies for preparing azastilbene-type compounds, including diazadistyrylbenzenes, include the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Heck reaction. nih.govresearchgate.net

Wittig Reaction : This method involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. masterorganicchemistry.comwikipedia.org For the synthesis of a diazadistyrylbenzene, this could involve reacting a pyridine-derived aldehyde (or a dialdehyde (B1249045) of a bipyridine) with a benzylphosphonium ylide, or conversely, reacting benzaldehyde with a pyridine-containing phosphonium ylide. nih.govlibretexts.org The choice of reactants dictates the final position of the nitrogen atoms in the aromatic framework. Stabilized ylides typically yield (E)-alkenes, which is desirable for obtaining the trans-isomer. organic-chemistry.org

Heck Reaction : The palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation, coupling an unsaturated halide with an alkene in the presence of a base. nih.govscielo.branalis.com.my To prepare a diazadistyrylbenzene, a dihalopyridine or dihalobipyridine could be reacted with styrene, or alternatively, a divinylpyridine could be reacted with a halobenzene. rsc.orgnih.gov This method is highly versatile and tolerates a wide range of functional groups. scielo.br

The photoprocesses of 1,4- and 1,3-diazadistyrylbenzene derivatives have been studied, revealing different transformation pathways depending on the isomer. For 1,4-diazadistyrylbenzene derivatives, photochemical reactions include trans-cis isomerization and intersystem crossing to a triplet state. mdpi.comnih.gov In contrast, the 1,3-isomer can undergo subsequent electrocyclization from its cis form. mdpi.com

Table 1: Common Synthetic Reactions for Diazadistyrylbenzene Preparation

Reaction Name Reactant 1 Reactant 2 Catalyst/Reagent Key Feature
Wittig Reaction Phosphonium Ylide (e.g., from benzyl (B1604629) bromide) Aldehyde (e.g., pyridine-dicarboxaldehyde) Strong Base (e.g., n-BuLi) Forms C=C bond with high stereoselectivity. masterorganicchemistry.comorganic-chemistry.org

| Heck Reaction | Unsaturated Halide (e.g., dibromopyridine) | Alkene (e.g., styrene) | Palladium Catalyst (e.g., Pd(OAc)₂) | Versatile C-C bond formation. nih.govrsc.org |

Post-Synthetic Modifications and Functionalization Strategies

Hydrogenation of 1,4-Bis(phenylethynyl)benzene (B159325) Derivatives

While "Benzene, 1,4-bis[(1E)-2-phenylethenyl]-" is an alkene, its synthesis and subsequent reactions are often linked to its alkyne analogue, 1,4-bis(phenylethynyl)benzene (DEB). The hydrogenation of DEB is a critical reaction, both for the synthesis of the target distyrylbenzene and for its use as a hydrogen getter material, which scavenges hydrogen gas through chemical reaction. aip.orgresearchgate.net

The catalytic hydrogenation of DEB is a multi-step process typically carried out using a palladium on activated carbon (Pd/C) catalyst. aip.orgresearchgate.net The palladium catalyst dissociates molecular hydrogen (H₂) into atomic hydrogen, which then reacts with the unsaturated triple bonds of the DEB molecule. aip.org The reaction proceeds through several partially hydrogenated intermediates, including the formation of the ethenyl double bonds of distyrylbenzene, before culminating in the fully saturated product, 1,4-bis(phenylethyl)benzene. aip.org

Research into the thermodynamics of this process has revealed a non-monotonic relationship between the extent of hydrogenation and the volatility of the compounds. aip.orgresearchgate.netresearchgate.net Initially, as the first two triple bonds are hydrogenated to double bonds, the volatility of the material decreases. aip.org This is contrary to the general expectation that volatility increases with hydrogenation. As hydrogenation proceeds further towards saturation, the volatility then follows a more conventional upward trend. aip.org

Table 2: Volatility Trends During DEB Hydrogenation

Hydrogenation Step Product Type Observed Volatility Trend
Step 1 & 2 (Alkyne to Alkene) Partially hydrogenated intermediates Decreasing volatility aip.org

This behavior is crucial for the application of DEB as a hydrogen getter in sealed systems, as the low volatility of the initial hydrogenation products helps to maintain the stability and performance of the material at various operational temperatures. aip.org

Photochemical Cyclization Reactions

Stilbene (B7821643) and its derivatives, including "Benzene, 1,4-bis[(1E)-2-phenylethenyl]-", are known to undergo photochemical cyclization reactions, most notably the Mallory reaction. wikipedia.orgwikiwand.com This reaction involves an intramolecular cyclization of a diaryl ethylene (B1197577) derivative under ultraviolet (UV) irradiation to form a phenanthrene-type structure. wikipedia.orgnih.gov

The process begins with the photochemical excitation of the trans-stilbene (B89595) isomer, which can lead to a reversible trans-cis isomerization. wikipedia.org The cis-isomer is the key intermediate that undergoes the 6π-electron cyclization to form a transient dihydrophenanthrene intermediate. wikipedia.orgnih.gov In the presence of an oxidizing agent, such as iodine or oxygen, this intermediate is aromatized by losing two hydrogen atoms to yield the stable polycyclic aromatic product. wikipedia.orgmdpi.com

For 1,4-distyrylbenzene, this reaction offers a pathway to extended, fused aromatic systems. The cyclization can potentially occur at either of the stilbene units within the molecule. The efficiency and regioselectivity of the cyclization can be influenced by the presence and position of substituents on the phenyl rings. mdpi.com In some cases, if a suitable leaving group is present in the ortho position, the dihydrophenanthrene intermediate may undergo an elimination reaction to rearomatize, even in the absence of an external oxidant. wikipedia.org

Table 3: Key Stages of the Mallory Photocyclization Reaction

Stage Description Key Species Conditions
1. Isomerization Photoinduced conversion of the trans-isomer to the cis-isomer. trans-Distyrylbenzene, cis-Distyrylbenzene UV Irradiation wikipedia.org
2. Cyclization 6π-electrocyclization of the cis-isomer. Dihydrophenanthrene intermediate UV Irradiation wikipedia.org

| 3. Oxidation | Aromatization of the intermediate to the final product. | Fused Polycyclic Aromatic Hydrocarbon | Oxidant (e.g., I₂, O₂) mdpi.com |

Advanced Spectroscopic Characterization and Quantum Mechanical Analysis

Electronic Absorption and Emission Spectroscopy of Benzene (B151609), 1,4-bis[(1E)-2-phenylethenyl]-

The electronic absorption and emission properties of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- are fundamental to its potential applications in optoelectronics. ruc.dk These properties are dictated by the transitions between electronic energy levels within the molecule.

UV-Vis Absorption and Photoluminescence Emission Studies

The UV-Vis absorption spectrum of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- is characterized by four main band systems. These are centered at approximately 27,600 cm⁻¹ (362 nm), 41,000 cm⁻¹ (244 nm), 49,800 cm⁻¹ (201 nm), and 57,500 cm⁻¹ (174 nm). ruc.dk Quantum chemical calculations have been instrumental in predicting and understanding the polarization directions of these observed bands. ruc.dk

Derivatives of this compound, such as 1,4-bis(α-cyano-4-methoxystyryl)benzene, are noted for being highly photoluminescent. researchgate.net The photophysical properties of these types of molecules are of significant interest for their potential use as active mediums for lasers. iao.ru For instance, the introduction of diphenylamino groups as strong electron donors in related structures enhances charge transport properties and facilitates efficient light absorption and emission.

The following table summarizes the key absorption bands for Benzene, 1,4-bis[(1E)-2-phenylethenyl]-.

Band SystemWavenumber (cm⁻¹)Wavelength (nm)
127,600362
241,000244
349,800201
457,500174

Solvatochromic Effects on Photophysical Properties

Solvatochromism describes the change in a substance's color, or more accurately, its absorption and emission spectra, in response to a change in the polarity of the solvent. This effect provides insight into the electronic structure of the molecule in its ground and excited states.

For derivatives of Benzene, 1,4-bis[(1E)-2-phenylethenyl]-, such as those containing dimethylamino groups, the solvent polarity plays a crucial role in their photophysical behavior. In polar media, these derivatives exhibit higher fluorescence quantum yields compared to their bis(nitrostyryl)benzene counterparts. mdpi.com For instance, the dimethylamino-thiophene derivative shows a very interesting photobehavior in a polar environment, where its excited state deactivates almost equally through fluorescence and intersystem crossing. mdpi.com This is in contrast to some asymmetric styrylbenzene analogs where an increase in solvent polarity leads to a non-emissive intramolecular charge transfer (ICT) state. mdpi.com

Studies on related Schiff base compounds have also demonstrated dual emission from a twisted intramolecular charge transfer (TICT) state, with solvatochromic shifts being used to deduce the dipole moment ratios between the ground and excited states. nih.govresearchgate.net

Synchrotron Radiation Linear Dichroism Spectroscopy for Transition Moment Directions

Synchrotron Radiation Linear Dichroism (SRLD) spectroscopy is a powerful technique used to determine the orientation of transition moments within a molecule. ruc.dk By aligning the molecules in a stretched polymer, such as polyethylene, and measuring the absorption of polarized light, detailed information about the electronic transitions can be obtained. ruc.dkresearcher.life

For Benzene, 1,4-bis[(1E)-2-phenylethenyl]-, SRLD studies have been conducted over a wide spectral range, from 15,000 to 58,000 cm⁻¹ (667–172 nm). ruc.dk This has provided new information on the transitions of the molecule, particularly in the vacuum UV region. ruc.dk The observed polarization data from these experiments are crucial for validating and refining quantum chemical calculations. ruc.dk

Time-Resolved Spectroscopy and Excited State Dynamics

Time-resolved spectroscopic techniques provide a window into the ultrafast processes that occur after a molecule absorbs light. These methods are essential for understanding the deactivation pathways of excited electronic states.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a key technique for monitoring the kinetics of electron transfer and other ultrafast photophysical processes. rsc.org This method involves exciting a sample with a short "pump" laser pulse and then probing the changes in absorption with a delayed "probe" pulse. mdpi.com

While specific fs-TA data for the parent compound Benzene, 1,4-bis[(1E)-2-phenylethenyl]- is not extensively detailed in the provided context, studies on related systems illustrate the power of this technique. For example, in a study of bis[4-(9-H-carbazole)phenyl] sulfone, fs-TA spectroscopy was used to track the time-evolution of singlet-triplet conversion, a process crucial for thermally activated delayed fluorescence (TADF). researchgate.net The experiment revealed the decay of the excited state absorption and stimulated emission signals coinciding with the rise of a triplet-triplet absorption signal. researchgate.net

Intersystem Crossing and Triplet State Characterization

Intersystem crossing (ISC) is a photophysical process where a molecule in an excited singlet state transitions to an excited triplet state. The characterization of this process is vital for applications such as photodynamic therapy and organic light-emitting diodes (OLEDs).

For derivatives of 1,4-distyrylbenzene, such as those containing diethylamino groups, intersystem crossing to the triplet state is a significant deactivation pathway. nih.gov These compounds can exhibit P-type delayed fluorescence, which is indicative of triplet state formation. nih.gov The presence of oxygen can affect the kinetics of the photoinduced absorption, further supporting the occurrence of intersystem crossing. nih.gov

In some dimethylamino-substituted analogs, the efficiency of intersystem crossing is highly dependent on solvent polarity. For a dimethylamino-thiophene derivative, intersystem crossing remains highly efficient even in polar solvents, with a triplet quantum yield (ΦT) of 0.43. mdpi.com This efficient triplet state formation leads to significant production of singlet oxygen. mdpi.com

The following table summarizes the triplet quantum yields for a dimethylamino-thiophene derivative of distyrylbenzene (B1252955) in different solvents.

SolventTriplet Quantum Yield (ΦT)
Toluene (Tol)0.80
Dimethylformamide (DMF)0.43

Delayed Fluorescence and Radical Species Formation

The photophysical processes of Benzene, 1,4-bis[(1E)-2-phenylethenyl]-, also known as 1,4-distyrylbenzene (DSB), and its derivatives can extend beyond prompt fluorescence to include delayed emission pathways and the formation of transient radical species, particularly under specific experimental conditions.

Studies on diethylamino derivatives of 1,4-distyrylbenzene have shown that these compounds can undergo intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁). nih.gov This triplet state can then be repopulated to the S₁ state through thermal activation, leading to delayed fluorescence. This process, known as thermally activated delayed fluorescence (TADF), is a key mechanism in certain organic light-emitting diodes (OLEDs). The efficiency of TADF is highly dependent on a small energy gap between the S₁ and T₁ states, which facilitates reverse intersystem crossing. mdpi.comchemrxiv.org

Furthermore, the triplet state of DSB derivatives can participate in dismutation reactions, especially in the presence of electron donors or acceptors, leading to the formation of dye radical anions and radical cations. nih.gov The formation of these radical species has been inferred from laser kinetic spectroscopy studies. nih.gov The generation of radical ions can also be induced electrochemically, where DSB derivatives exhibit reversible reduction waves, corresponding to the formation of the radical anion and subsequently the dianion. researchgate.net These radical species can significantly alter the absorption and emission properties of the compound. For instance, the two-electron reduced system of a triphenylamine-integrated DSB is red-emissive, a phenomenon attributed to the formation of an antiaromatic quinoidal π-conjugated system. researchgate.net

Photoinduced Isomerization Pathways (trans-cis isomerization)

Benzene, 1,4-bis[(1E)-2-phenylethenyl]- possesses two ethenyl double bonds, each of which can exist in either a trans (E) or cis (Z) configuration. The all-trans isomer is typically the most thermodynamically stable. However, upon photoexcitation, the molecule can undergo isomerization around these double bonds, leading to the formation of cis-trans and cis-cis isomers. This photoinduced isomerization is a fundamental photochemical process for stilbenoid compounds.

Ultrafast spectroscopic studies have been conducted on the trans,trans, cis,trans, and cis,cis isomers of 1,4-distyrylbenzene (DSB) to elucidate the dynamics of the isomerization process. nih.gov These studies utilize pump-probe transient absorption spectroscopy to monitor the temporal evolution of the excited-state spectra and the population relaxation dynamics. nih.gov The photoisomerization of DSB derivatives can be influenced by the nature of substituents on the phenyl rings.

The general mechanism for stilbene-type photoisomerization involves the photoexcitation of the trans isomer to the first excited singlet state (S₁). From the S₁ potential energy surface, the molecule can twist around the ethylenic bond to reach a perpendicular intermediate geometry, which is often a conical intersection with the ground state (S₀) potential energy surface. From this intermediate, the molecule can relax back to the S₀ state as either the trans or cis isomer. A similar process occurs for the photoexcitation of the cis isomer.

For 1,4-distyrylbenzene and its derivatives, the photoisomerization can be a one-way or two-way process depending on the specific isomer and the experimental conditions. For instance, in some substituted p-styrylstilbenes, the (E,Z)-isomers undergo a one-way photoisomerization to the more stable E,E-isomers.

The quantum yields of photoisomerization can be affected by the medium, with solid-state environments often leading to different photochemical behavior compared to solutions. In the solid state, crystal lattice forces and intermolecular interactions can hinder the large-amplitude motions required for isomerization, sometimes leading to a decrease in the isomerization quantum yield or favoring other photochemical pathways.

Advanced Nuclear Magnetic Resonance Spectroscopy

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of organic molecules like Benzene, 1,4-bis[(1E)-2-phenylethenyl]-. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the molecular structure and stereochemistry.

For the parent trans,trans-1,4-distyrylbenzene, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The protons on the central benzene ring would appear as a singlet, while the protons of the terminal phenyl groups would give rise to a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The vinylic protons would produce a characteristic AX system of doublets, with a large coupling constant (typically > 15 Hz) confirming the trans configuration of the double bonds. In the ¹H NMR spectrum of a diethylamino derivative of 1,4-distyrylbenzene, the aromatic protons of the parent isomer were observed in the 6.35–7.55 ppm range. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons of the aromatic rings typically resonate in the δ 120-140 ppm range. libretexts.org Due to the symmetry of the trans,trans isomer, a reduced number of signals would be expected compared to the total number of carbon atoms. For instance, the two terminal phenyl groups would each show only four signals (for the ipso, ortho, meta, and para carbons). The chemical shifts of the vinylic carbons are also characteristic and can help to confirm the structure.

The following table provides an example of ¹H and ¹³C NMR data for a related compound, (E)-1,2-diphenylethene (trans-stilbene), which serves as a good model for the terminal portions of the Benzene, 1,4-bis[(1E)-2-phenylethenyl]- molecule.

Compound ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
(E)-1,2-diphenyletheneδ 7.50 (d, J = 7.4 Hz, 4H), 7.35 (t, J = 7.5 Hz, 4H), 7.25 (t, 2H), 7.10 (s, 2H)δ 137.4, 128.8, 128.7, 127.6, 126.6
(Data from a representative source for a related compound)

For the cis isomers of Benzene, 1,4-bis[(1E)-2-phenylethenyl]-, the NMR spectra would be more complex due to lower symmetry. The coupling constants for the vinylic protons in the cis configuration would be significantly smaller (typically < 12 Hz) than for the trans isomer.

Solid-State NMR for Condensed Phase Structures

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable information about the local environment, conformation, and packing of molecules in the crystalline or amorphous solid. st-andrews.ac.uk

For conjugated aromatic compounds like Benzene, 1,4-bis[(1E)-2-phenylethenyl]-, ssNMR can provide insights that are not accessible from solution-state studies or X-ray diffraction, especially for disordered or semicrystalline materials. Key information that can be obtained from ssNMR includes:

Polymorphism: Different crystalline forms (polymorphs) of a compound will generally give distinct ssNMR spectra, allowing for their identification and characterization.

Intermolecular Packing: Through techniques that measure internuclear distances, such as recoupling experiments, ssNMR can provide information about how molecules are packed together in the solid state. For π-conjugated systems, this includes details about π-π stacking interactions.

Dynamics: ssNMR can probe a wide range of molecular motions, from fast rotations of phenyl rings to slower conformational changes, over various timescales.

Commonly used ssNMR techniques for studying such systems include ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) to obtain high-resolution spectra of the carbon backbone, and various two-dimensional correlation experiments to establish through-bond and through-space connectivities. rsc.org For instance, ¹H-¹³C Heteronuclear Correlation (HETCOR) experiments can be used to assign the resonances of protons and their directly attached carbons, while ¹H-¹H Double-Quantum/Single-Quantum (DQ/SQ) correlation spectra can reveal proximities between protons, providing insights into molecular packing. rsc.org

The chemical shifts in ssNMR are sensitive to the local electronic environment, which is influenced by intermolecular interactions. For π-conjugated molecules, π-π stacking can induce significant changes in chemical shifts compared to the solution state. For example, in the ssNMR of poly(3-hexylthiophene) (P3HT), the thiophene (B33073) proton resonance in the crystalline phase is shifted upfield by approximately 0.9 ppm compared to the amorphous phase, due to the effects of π-π stacking. rsc.org Similar effects would be expected for Benzene, 1,4-bis[(1E)-2-phenylethenyl]- in the solid state.

Quantum Chemical Computations and Theoretical Modeling

Density Functional Theory (DFT) for Ground State Structures and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground state structures and electronic properties of conjugated organic molecules like Benzene, 1,4-bis[(1E)-2-phenylethenyl]-. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying relatively large molecular systems.

Ground State Structures:

DFT calculations are widely used to optimize the molecular geometry of the ground electronic state. By finding the minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles. For Benzene, 1,4-bis[(1E)-2-phenylethenyl]-, a key structural parameter is the planarity of the molecule, which is determined by the torsion angles between the central and terminal phenyl rings and the ethenyl bridges. Studies on related distyrylbenzene derivatives have shown that DFT calculations can accurately reproduce experimentally determined geometries.

Electronic Properties:

DFT is also extensively employed to calculate a range of electronic properties that are crucial for understanding the behavior of these materials in optoelectronic applications. These properties include:

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties. The HOMO-LUMO energy gap is a key determinant of the molecule's absorption and emission properties. DFT calculations can predict how these orbital energies and the energy gap are affected by the introduction of electron-donating or electron-withdrawing substituents.

Electron Density and Electrostatic Potential: DFT can be used to map the electron density distribution and the molecular electrostatic potential (MEP). The MEP is particularly useful for identifying the electron-rich and electron-poor regions of a molecule, which provides insights into its reactivity and intermolecular interactions.

Ionization Potential and Electron Affinity: The ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added) can be estimated from the HOMO and LUMO energies, respectively, within the framework of Koopmans' theorem. These properties are important for understanding the charge injection and transport characteristics of the material.

The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations. For conjugated systems, hybrid functionals such as B3LYP, which include a portion of exact Hartree-Fock exchange, are commonly used and have been shown to provide reliable results for both geometries and electronic properties. Time-dependent DFT (TD-DFT) is an extension of DFT that is used to study excited-state properties, such as absorption and emission spectra, and is often used in conjunction with ground-state DFT calculations to provide a comprehensive picture of the photophysical behavior of these molecules.

The following table summarizes some key electronic properties of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- and a related derivative that can be calculated using DFT.

Property Description Typical DFT Output
HOMO Energy Energy of the highest occupied molecular orbital.Energy value (in eV or Hartrees)
LUMO Energy Energy of the lowest unoccupied molecular orbital.Energy value (in eV or Hartrees)
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Energy value (in eV or Hartrees)
Dipole Moment A measure of the polarity of the molecule.Vector components and magnitude (in Debye)
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.3D plot showing positive and negative regions

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful computational method for investigating the electronic excited states of molecules. aip.org It allows for the calculation of various properties related to electronic transitions, providing insights that are directly comparable to experimental spectroscopic data.

TD-DFT calculations are widely used to predict the absorption and emission spectra of organic molecules like DSB. The calculations provide information on the vertical excitation energies, which correspond to the maxima of the absorption bands, and the corresponding oscillator strengths, which relate to the intensity of the absorption.

For DSB, the ground state absorption (GSA) spectrum is dominated by a strong, broad, and vibronically structured band, which is attributed to the S0(1Ag) → S1(1Bu) electronic transition. aip.org This transition is essentially a HOMO to LUMO excitation. unesp.br TD-DFT calculations have been successful in reproducing the position and intensity of this main absorption band. unesp.braip.org

The emission spectrum can also be predicted by performing a geometry optimization of the first excited state (S1) and then calculating the energy of the transition back to the ground state. For a series of substituted DSBs, TD-DFT calculations have shown excellent correlation with experimental emission wavelengths. acs.orgnih.gov

The oscillator strength (f) is a dimensionless quantity that represents the probability of an electronic transition. TD-DFT calculations provide oscillator strengths for each calculated electronic transition, allowing for the prediction of the relative intensities of different absorption bands. The experimental molar extinction coefficient is related to the calculated oscillator strength. nih.gov

The radiative decay rate (kr) is the rate at which a molecule in an excited state returns to the ground state via the emission of a photon (fluorescence). This rate can be calculated from the results of TD-DFT calculations, specifically from the transition energy and the oscillator strength of the emission. mdpi.com Studies on DSB derivatives have shown a good correlation between the calculated and experimentally determined radiative decay rates. acs.orgnih.gov

Calculated TD-DFT Data for Ground State Absorption of 1,4-Distyrylbenzene
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Reference
S0 → S1 (11Bu)3.523521.14 aip.org
S0 → S2 (21Ag)~4.46~278Forbidden researchgate.net
S0 → S3 (11Bu)~4.94~251- researchgate.net

Excited state absorption (ESA) is the absorption of a photon by a molecule that is already in an excited state. TD-DFT can be used to predict the ESA spectrum by calculating the electronic transitions from an optimized excited state geometry to higher excited states.

For DSB, the ESA spectrum at short probe delay times is characterized by a prominent band in the visible to near-infrared region. unesp.br This band is attributed to a transition from the first singlet excited state (S1) to a higher singlet excited state (Sn), specifically the S1(11Bu) → S3(31Ag) transition. unesp.br The performance of different DFT functionals in predicting ESA spectra has been evaluated, with functionals like CAM-B3LYP providing results in better agreement with experimental data compared to others like B3LYP. unesp.br

Theoretical studies have also investigated the triplet-triplet absorption of DSB. The most intense T1 → Tn transition is predicted to be T1(13Bu) → T4(23Ag). unesp.br The combination of GSA and ESA calculations provides a comprehensive understanding of the photophysical behavior of DSB, which is crucial for its application in areas like optical limiting. rsc.org

Conical Intersections and Deactivation Pathways

Theoretical studies on the photoinduced dynamics of DSB utilize nonadiabatic mixed quantum-classical (NA-MQC) dynamics to model the time evolution of nonadiabatic phenomena. researchgate.net These simulations focus on internal conversion as the system navigates nonadiabatic regions and transitions between multiple Born-Oppenheimer surfaces. researchgate.net In related donor-acceptor distyrylbenzene derivatives, non-radiative deactivation pathways are favored in protic solvents where intermolecular hydrogen bonds can lead to more distorted geometries. mdpi.com

While detailed topological studies of the S1/S0 and S2/S1 conical intersections have been performed for the parent molecule, benzene, providing crucial insights into its photophysical and photochemical reactions, similar exhaustive mapping for DSB is a more complex computational challenge. researchgate.net For benzene, the energy minima of the S1 and S2 states have been determined, and the structures of the conical intersections provide a mechanistic understanding of the ultrafast relaxation processes. researchgate.net In DSB, it is understood that such intersections play a critical role in the deactivation cascade from higher excited states, governing the intraband relaxation dynamics following initial photoexcitation. researchgate.net

Multi-Reference Methods (e.g., CASPT2) for Higher Excited States

Single-reference methods like time-dependent density functional theory (TD-DFT) can be inadequate for accurately describing the complex electronic transitions in π-conjugated systems like DSB, particularly for higher excited states. aip.orgnih.gov Multi-reference methods are essential for treating strong (static) correlation effects and are capable of computing accurate potential energy surfaces for both ground and excited states. uni-stuttgart.debarbatti.org

State-of-the-art calculations using the complete active space second-order perturbation theory (CASPT2) method have been employed to investigate the ground state absorption (GSA) and excited state absorption (ESA) spectra of DSB. aip.orgaip.org These studies reveal that double excitations play a pivotal role in the higher excited states within the GSA spectrum. nih.govaip.org For the ESA, which involves a more complex electronic situation, the inclusion of double and higher excitations is crucial for all relevant electronic transitions, making a multiconfigurational treatment mandatory. nih.govaip.org

The accuracy of CASPT2 calculations is highly dependent on the selection of the active space and basis set. nih.gov For a medium-sized π-conjugated system like DSB with 22 π-electrons, the active space must be carefully chosen as a compromise between accuracy and computational cost. aip.org Studies have utilized active spaces ranging from 8 electrons in 8 orbitals (8/8) to 14 electrons in 14 orbitals (14/14). aip.org These benchmark studies demonstrate that CASPT2 provides a reliable description of GSA and ESA features, significantly improving upon single-reference methods. nih.gov

Table 1: Computational Details for Multi-Reference Calculations on DSB
ParameterDetailsReference
Computational Methods CASSCF, CASPT2, MS-CASPT2 aip.orgaip.org
Active Space Variations 8 electrons/8 MOs, 10/10, 12/12, 14/14 aip.org
Basis Sets 6-31G(d,p), ANO-S-VDZP, ANO-RCC-VTZP aip.org
Key Finding Multiconfigurational treatment is mandatory for describing excited state absorption (ESA) due to the importance of double excitations. nih.govaip.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Level Studies

Quantum mechanics/molecular mechanics (QM/MM) is a hybrid computational method designed to study large molecular systems by treating a small, electronically significant region with high-level quantum mechanics (QM) while the larger, surrounding environment is described by computationally less expensive molecular mechanics (MM) force fields. nih.gov This approach is particularly valuable for investigating reaction mechanisms and photophysical properties in condensed-phase systems, such as solutions or polymer matrices. nih.gov

For a molecule like Benzene, 1,4-bis[(1E)-2-phenylethenyl]-, QM/MM simulations could provide insights into how its electronic structure and excited-state dynamics are influenced by the surrounding environment. The DSB molecule itself would be treated as the QM region, allowing for an accurate description of its π-electron system and electronic transitions. The solvent molecules or polymer chains would constitute the MM region. The interaction between the QM and MM regions can be modeled using different embedding schemes, where the MM point charges can polarize the QM wavefunction, offering a more realistic model of the system. nih.gov

While the QM/MM methodology is well-established, specific published studies applying this technique to Benzene, 1,4-bis[(1E)-2-phenylethenyl]- are not prominent in the literature. However, the application of such methods would be a logical next step to bridge the gap between gas-phase quantum-chemical calculations and experimental observations in condensed media, helping to elucidate solvent effects on its photophysical behavior.

Computational Analysis of π-Electron Conjugation

The electronic and optical properties of DSB are dominated by its extensive π-electron conjugation, which extends across the central benzene ring and the two styryl arms. Computational analysis is crucial for understanding the relationship between the molecule's conformation and the degree of this conjugation. The structure of DSB isomers is determined by a balance between two key factors: the steric hindrance between hydrogen atoms on the phenyl and vinyl groups, which favors twisted conformations, and the π-electron conjugation along the molecular backbone, which favors planarity. psu.edu

Quantum-chemical investigations using semi-empirical (AM1, PM3) and ab initio (Hartree-Fock) methods have been performed to analyze the conformational landscape of DSB isomers. psu.edu These studies show that the energy barrier between twisted and planar conformers is small, suggesting that packing effects in the solid state could easily overcome this barrier to enforce a more planar geometry. psu.edu Perpendicular conformers, where π-electron conjugation is completely interrupted, are energetically unfavorable. psu.edu In related bridged molecules, π-conjugation has been identified as the driving force for planarization in the excited state. nih.gov The extent of conjugation directly impacts the electronic structure, with interruptions such as cis-linkages or meta-substitution leading to a reduction in the effective conjugation length and a blue-shift in the absorption spectrum. psu.edunih.gov

Table 2: Calculated Relative Stabilities of DSB Isomer Conformers
IsomerEnergy Difference (Twisted vs. Perpendicular)Reference
ortho-DSB4.86 kcal/mol psu.edu
meta-DSB4.80 kcal/mol psu.edu
para-DSB5.12 kcal/mol psu.edu

Note: The twisted conformer is significantly more stable than the perpendicular structure where π-conjugation is broken.

Modeling of Intermolecular Interactions and Crystal Packing

In the solid state, the properties of DSB are heavily influenced by intermolecular interactions and the resulting crystal packing arrangement. The rigid, planar nature of the conjugated DSB molecule facilitates strong intermolecular forces, which dictate the optoelectronic properties of the material. researchgate.net High-quality single crystals of DSB have been grown from the vapor phase, and their structure has been determined to be orthorhombic. researchgate.net

The modeling of these crystals involves analyzing the non-covalent interactions that stabilize the lattice. These interactions primarily include van der Waals forces and π-stacking between the aromatic rings of adjacent molecules. iucr.orgrsc.org In crystals of nitro-substituted derivatives of DSB, the packing is characterized by stair-like stacking of molecules, with intermolecular contacts also involving C–H⋯O interactions. iucr.orgrsc.org The analysis of crystal packing in DSB analogues reveals the significant contributions of both intermolecular π-stacking and hydrogen bonding. rsc.org The specific molecular arrangement, such as herringbone versus π-stack, can have a profound impact on the solid-state fluorescence quantum yield. researchgate.net

Computational electronic structure methods, including periodic density functional theory and fragment-based approaches, are increasingly used to model molecular crystals. escholarship.org These methods can predict lattice energies, crystal structures, and help analyze the interplay of forces like van der Waals dispersion, which are critical for the stability of densely packed organic crystals. escholarship.org X-ray structure analysis of DSB derivatives provides precise data on bond lengths, angles, and interplanar angles, which are influenced by these intermolecular effects within the crystal. uni-regensburg.de

Table 3: Example Crystallographic Data for 1,4-Bis(4-nitrostyryl)benzene, a DSB Derivative
ParameterValueReference
Formula C₂₂H₁₆N₂O₄ iucr.org
Crystal System Monoclinic iucr.org
Space Group P 2₁/c iucr.org
a (Å) 7.4689 (12) iucr.org
b (Å) 16.615 (3) iucr.org
c (Å) 7.3917 (12) iucr.org
β (°) 108.824 (3) iucr.org
Volume (ų) 868.2 (2) iucr.org

Supramolecular Chemistry and Self Assembly of Benzene, 1,4 Bis 1e 2 Phenylethenyl Systems

Formation of Supramolecular Assemblies with Metal Cations

The electron-rich aromatic rings and olefinic double bonds of Benzene (B151609), 1,4-bis[(1E)-2-phenylethenyl]- provide potential coordination sites for metal cations, leading to the formation of diverse supramolecular assemblies. While the π-system of the benzene rings can engage in cation-π interactions, the olefinic linkages offer additional points of coordination. The geometry and nature of the resulting metallosupramolecular structures are highly dependent on the specific metal cation, the counter-ion, and the solvent system used.

For instance, the interaction with silver(I) ions is of particular interest. The Ag(I) cation is known to coordinate with C=C double bonds, leading to the formation of coordination polymers. In the case of Benzene, 1,4-bis[(1E)-2-phenylethenyl]-, this interaction can result in the assembly of one-, two-, or even three-dimensional networks. The stoichiometry of the complex, the coordination geometry around the silver ion, and the presence of ancillary ligands all play a crucial role in dictating the final architecture. These metallosupramolecular assemblies can exhibit unique properties, such as enhanced thermal stability and modified photophysical behavior, compared to the free ligand.

Metal CationCoordination ModeResulting AssemblyPotential Properties
Silver(I) (Ag⁺)Coordination with C=C double bonds1D, 2D, or 3D coordination polymersEnhanced thermal stability, altered photoluminescence
Other Transition MetalsCation-π interactions, coordination with π-systemDiscrete metallacycles, coordination cagesCatalytic activity, host-guest chemistry
Interaction TypeDescriptionRole in Crystal Packing
C-H···πA hydrogen atom bonded to a carbon interacts with the π-electron cloud of an aromatic ring.Directs the herringbone packing and stabilizes the layered structure.
π-π StackingAttractive non-covalent interactions between aromatic rings.Contributes to the overall cohesive energy and stability of the crystal.

Photochemical Reactions within Supramolecular Systems

The photochemical behavior of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- can be significantly influenced by its inclusion within supramolecular systems. The constrained environment of a host-guest complex or a crystalline lattice can steer the outcome of photochemical reactions towards specific products, often with high stereoselectivity.

Reversible Stereoselective [2+2]-Photocycloaddition

Upon irradiation with UV light, the olefinic double bonds of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- can undergo a [2+2]-photocycloaddition reaction to form cyclobutane (B1203170) derivatives. In solution, this reaction typically leads to a mixture of isomers. However, when the molecules are pre-organized in a suitable supramolecular assembly, such as a crystal lattice or a confined host cavity, the reaction can proceed with high stereoselectivity. The topochemical control exerted by the assembly directs the formation of a specific cyclobutane isomer. This process can be reversible, with the cyclobutane ring cleaving upon irradiation with light of a different wavelength, thus offering a pathway for the development of photo-responsive materials and molecular switches.

Photoinduced Electron Transfer Processes

The excited state of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- is a potent electron donor. In the presence of a suitable electron acceptor, photoinduced electron transfer (PET) can occur, leading to the formation of a radical ion pair. The efficiency of this process is governed by the free energy change of the reaction, the distance and orientation between the donor and acceptor, and the surrounding medium. Within a supramolecular assembly, where donor and acceptor moieties can be held in close proximity and with a defined orientation, the rate of PET can be significantly enhanced. This principle is fundamental to the design of artificial photosynthetic systems and molecular electronic devices. The photoprocesses of its derivatives, such as diethylamino derivatives, have been shown to involve intersystem crossing to the triplet state and the formation of dye radical anions and cations upon dismutation of the triplet state in the presence of an electron donor or acceptor. nih.gov

Aggregation-Induced Emission Phenomena

Benzene, 1,4-bis[(1E)-2-phenylethenyl]- and its derivatives are known to exhibit a phenomenon called aggregation-induced emission (AIE). In dilute solutions, these molecules often show weak or no fluorescence due to the free intramolecular rotation of the phenyl rings, which provides a non-radiative decay pathway for the excited state. However, in the aggregated state, such as in solid films or nanoparticles, this intramolecular rotation is restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.

The intensity and wavelength of the AIE can be tuned by modifying the molecular structure and controlling the aggregation morphology. For example, the introduction of push-pull substituents can lead to red-shifted emission. researchgate.netnih.gov The AIE properties of these compounds make them promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging.

PhenomenonDescriptionUnderlying MechanismApplications
Aggregation-Induced Emission (AIE)Weakly emissive in solution but highly fluorescent in the aggregated state.Restriction of Intramolecular Rotation (RIR) in the aggregated state blocks non-radiative decay pathways.OLEDs, fluorescent sensors, bio-imaging.

Advanced Applications and Device Integration Research

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

The electroluminescent properties of 1,4-distyrylbenzene derivatives have been a focal point of research for developing efficient and color-tunable Organic Light-Emitting Diodes (OLEDs). Their high photoluminescence quantum efficiency in the solid state makes them particularly suitable for light-emitting applications.

Derivatives of Benzene (B151609), 1,4-bis[(1E)-2-phenylethenyl]- are widely utilized as highly efficient blue light-emitting materials in OLEDs. Due to their excellent thermal and photochemical stability, they can function as the primary emitting layer. For instance, a device using a distyrylarylene derivative as the emitter has been shown to exhibit bright blue electroluminescence with a maximum luminance of 3,800 cd/m².

These compounds are also frequently employed as fluorescent dopants in a host material. In such host-guest systems, energy is transferred from the host to the dopant, which then emits light. This approach can enhance device efficiency and color purity. For example, doping a blue-emitting host material like N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) with a small amount of a distyrylbenzene (B1252955) derivative can improve the device's performance and operational lifetime.

A key advantage of this class of compounds is the ability to tune their emission color across the visible spectrum. This is typically achieved by modifying the molecular structure through chemical substitution. The emission wavelength can be systematically shifted from blue to green, yellow, and even red by introducing different functional groups onto the aromatic rings.

Furthermore, these materials can exhibit exciplex emission, which is an emission from an excited-state complex formed between an electron-donor and an electron-acceptor molecule. In OLEDs, this phenomenon can be observed at the interface between the hole-transport layer (HTL) and the electron-transport layer (ETL) when a distyrylbenzene derivative is involved. This process can be used to generate white light by combining the blue emission from the monomeric emitter with the broad, redshifted emission from the exciplex. For example, a device with a structure of ITO/NPB/BCzVBi/TPBi/LiF/Al demonstrated white-light emission resulting from the overlap of blue emission from the BCzVBi layer and a yellow exciplex emission from the BCzVBi/TPBi interface.

The electroluminescent properties of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- derivatives are highly sensitive to the nature and position of substituents on the molecular backbone. Attaching electron-donating groups (like alkoxy or amino groups) or electron-withdrawing groups (like cyano or nitro groups) can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modification directly impacts the emission color, quantum efficiency, and charge-carrier injection/transport properties of the material. For example, introducing cyano groups to the vinyl positions of a distyrylbenzene derivative can shift the emission from blue to green and significantly increase the electron affinity of the molecule.

Substituent GroupPositionEffect on Emission ColorChange in HOMO/LUMO Levels
Cyano (-CN)Vinyl positionBlue to Green shiftLowers both HOMO and LUMO
Amino (-NH₂)Phenyl ringsRedshiftRaises HOMO level
Methoxy (B1213986) (-OCH₃)Phenyl ringsRedshiftRaises HOMO level
Methyl (-CH₃)Central ringMinor blueshiftSlight increase in band gap

Nonlinear Optical (NLO) Materials

Benzene, 1,4-bis[(1E)-2-phenylethenyl]- and its derivatives are known to possess significant third-order nonlinear optical (NLO) properties. Their symmetrical, centrosymmetric structure (D2h symmetry) makes them particularly interesting for applications based on two-photon absorption (TPA). TPA is a process where a molecule simultaneously absorbs two photons, leading to applications in 3D microfabrication, optical data storage, and photodynamic therapy. The TPA cross-section (σ2), a measure of the NLO response, can be exceptionally large for these molecules.

Systematic studies have revealed that the TPA cross-section can be enhanced by extending the π-conjugation length or by adding donor/acceptor substituents to create a D-π-A or D-π-D structure.

Compound DerivativePeak TPA Cross-Section (GM)Wavelength (nm)
Parent 1,4-DSB~500~600
Amine-substituted DSB>1000~700
Cyano-substituted DSB~800~650

1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

Chemical Sensors and Biosensors

The high fluorescence quantum yield of many Benzene, 1,4-bis[(1E)-2-phenylethenyl]- derivatives makes them excellent candidates for developing highly sensitive chemical sensors and biosensors. The sensing mechanism is often based on fluorescence quenching. When the fluorescent molecule interacts with a specific analyte, its fluorescence intensity is diminished. This change in emission can be easily detected and quantified.

These compounds have been particularly effective in creating sensors for the detection of electron-deficient nitroaromatic compounds, which are characteristic signatures of many chemical explosives like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (DNT). The electron-rich distyrylbenzene derivative can form a non-fluorescent complex with the electron-deficient nitroaromatic molecule, leading to efficient quenching of its fluorescence. Nanofibers and thin films made from these materials have been used to create vapor sensors capable of detecting trace amounts of such explosives with high sensitivity and selectivity.

Data Recording and Photoswitching Materials

The molecular structure of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- contains stilbene (B7821643) units, which are known to undergo photoisomerization. This process involves a reversible transformation between two isomers, typically a trans and a cis configuration, upon exposure to light of specific wavelengths. This characteristic is the fundamental principle behind its potential use in photoswitching materials and optical data recording.

In a closely related compound, 1,4-bis(2,2-diphenylethenyl)benzene (PEB), the stilbene units can transform from a radiative trans-configuration to a non-emissive cis-configuration under optical excitation. journal-spqeo.org.ua This light-induced change between two distinct states (one that emits light and one that does not) can be exploited to store information, with each state representing a binary bit ('1' or '0'). The ability to reversibly switch between these states using light makes such materials promising candidates for rewritable optical data storage media and molecular switches in advanced computing applications.

Liquid Crystalline Behavior and Blue Phase Liquid Crystals

Derivatives and analogues of Benzene, 1,4-bis[(1E)-2-phenylethenyl]-, particularly 1,4-bis(phenylethynyl)benzene (B159325) derivatives (BPEBs), have been extensively investigated for their liquid crystalline properties. mdpi.comnih.govdntb.gov.uanih.gov These compounds serve as crucial components in liquid crystal mixtures designed for blue phase liquid crystal displays, which are noted for their fast response times. nih.gov

The performance of these materials in liquid crystal applications is determined by key physical parameters, including optical anisotropy (Δn) and dielectric anisotropy (Δε). nih.govnih.gov Researchers have synthesized various BPEB derivatives with different substituents to optimize these properties. mdpi.comnih.govdntb.gov.ua For instance, a liquid crystal mixture incorporating BPEB derivatives was formulated to achieve a high dielectric anisotropy and optical anisotropy. nih.govdntb.gov.uanih.gov By adding a chiral dopant to this mixture, a stable blue phase was achieved over a temperature range of 8 °C. mdpi.comnih.govdntb.gov.ua

The table below summarizes the properties of a liquid crystal mixture developed using these principles.

PropertyValueTemperature (°C)
Dielectric Anisotropy (Δε)29.025
Optical Anisotropy (Δn)0.28325
Blue Phase Temperature Range8 °CN/A

This data represents a liquid crystal mixture containing 1,4-bis(phenylethynyl)benzene derivatives. nih.govdntb.gov.uanih.gov

Thin Film Fabrication and Device Performance

The utility of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- and its derivatives extends to organic electronics, where they can be fabricated into thin films for use in devices like Organic Light-Emitting Diodes (OLEDs). Research on the derivative 1,4-bis(2,2-diphenylethenyl)benzene (PEB) has demonstrated its effectiveness as both an electron-transport and emitting layer in OLEDs. journal-spqeo.org.ua

Thin films of PEB, typically around 50 nm thick, can be deposited to form the active layers of an OLED. journal-spqeo.org.ua In device applications, these films exhibit bright blue-green electroluminescence. journal-spqeo.org.ua Optimized devices have demonstrated high efficiency and brightness, underscoring the superior electron-transport capabilities of the material. journal-spqeo.org.ua

The performance metrics for an optimized OLED device using PEB as the emitting and electron-transport layer are detailed in the table below.

Performance MetricValue
Peak Electroluminescence Wavelength (λmax)~495 nm
Maximum External Quantum Efficiency (ηEL)2.5 %
Maximum Luminance41,600 cd/m²

This data is for an OLED device utilizing the derivative 1,4-bis(2,2-diphenylethenyl)benzene (PEB). journal-spqeo.org.ua

Advanced fabrication techniques such as Atomic/Molecular Layer Deposition (ALD/MLD) are also being explored for creating highly uniform and conformal thin films of benzene-based organic materials, which could further enhance device performance and stability. aalto.fi

Structure Property Relationship Investigations

Influence of Substituent Electronic Nature on Optical Properties

The introduction of functional groups onto the parent 1,4-DSB scaffold profoundly alters its optical characteristics. The electronic nature of these substituents—whether they donate or withdraw electrons—plays a critical role in tuning the absorption and emission of light.

The extended π-conjugated system of 1,4-DSB is responsible for its characteristic absorption and fluorescence. Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the terminal phenyl rings modifies the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the HOMO-LUMO energy gap.

Electron-donating groups, such as amino (-NR₂) or alkoxy (-OR) groups, increase the electron density of the conjugated system. This generally raises the energy of the HOMO more significantly than the LUMO, leading to a smaller energy gap. Consequently, less energy is required to excite the molecule, resulting in a bathochromic (red) shift to longer wavelengths in both the absorption and emission spectra. For instance, the introduction of strong electron-donating diethylamino groups into the 1,4-distyrylbenzene structure leads to significant changes in its photoprocesses. nih.gov

Conversely, electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, pull electron density from the π-system. This primarily stabilizes and lowers the energy of the LUMO. The effect is also a reduction in the HOMO-LUMO gap, which typically results in a red shift of the absorption and emission maxima. The synthesis of 1,4-DSB derivatives with various electron-donating or -accepting substituents has been a key strategy to explore these effects. rsc.orgresearchgate.net

The positioning of these groups is also crucial. A study on diethylamino derivatives of distyrylbenzene (B1252955) found that moving the substitution pattern from a 1,4- (para) to a 1,3- (meta) arrangement on the central benzene (B151609) ring results in a blue shift in the absorption and fluorescence maxima, which is attributed to a lower degree of π-conjugation in the 1,3-isomer. nih.gov

Compound DerivativeSubstituent TypeEffect on SpectraReference
Diethylamino-DSBElectron-Donating (EDG)Red shift compared to unsubstituted DSB nih.gov
Dicyano-DSBElectron-Withdrawing (EWG)Red shift compared to unsubstituted DSB rsc.orgresearchgate.net
1,3-distyrylbenzene vs 1,4-distyrylbenzeneIsomeric PositionBlue shift in 1,3-isomer due to reduced conjugation nih.gov

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, and the fluorescence lifetime (τF), the average time the molecule stays in its excited state, are highly sensitive to chemical substitution. nih.gov For many arylethene derivatives, photoluminescence efficiency depends significantly on the substituents and their positions. journal-spqeo.org.ua

Substituents can introduce new pathways for non-radiative decay (processes that deactivate the excited state without emitting light), which lowers the quantum yield. However, they can also enhance fluorescence. For example, a study of two isomeric distyrylbenzene compounds with cyano (-CN) substituents found that the position of the cyano group had a profound effect on the solid-state fluorescence quantum efficiency. rsc.orgresearchgate.net The β-CN substituted isomer exhibited a higher quantum yield, a phenomenon attributed to its molecular structure enabling tighter intermolecular stacking in the solid state, which limits non-radiative decay processes. rsc.orgresearchgate.net

Furthermore, some derivatives exhibit hybrid local and charge transfer (HLCT) excited states, which can facilitate the population of singlet excitons through reverse intersystem crossing (RISC), a process that can enhance fluorescence efficiency. rsc.orgresearchgate.net The introduction of strong electron-donating diethylamino groups into distyrylbenzene derivatives can lead to a decrease in the fluorescence quantum yield compared to the parent compound, potentially due to different degrees of conjugation or other competing deactivation pathways. nih.gov

Compound DerivativeKey FeatureEffect on Fluorescence Quantum Yield (ΦF)Reference
β-CN-APV (a cyano-DSB derivative)Specific cyano position enabling tight packingHigh solid-state ΦF rsc.orgresearchgate.net
α-CN-APV (a cyano-DSB derivative)Flexible molecular structureLower solid-state ΦF compared to β-isomer rsc.orgresearchgate.net
Cationic 1,4-bis(styryl)benzene with cyclodextrinsInclusion complex formationIncreased ΦF upon complexation nih.gov
1,4-bis(2,2-diphenylethenyl)benzeneTransition from solution to solid filmDramatic increase in ΦF in the solid state journal-spqeo.org.ua

Molecular Conformation and Torsional Dynamics

The 1,4-DSB molecule possesses significant conformational flexibility. The primary degrees of freedom are the torsional (rotational) motions around the single bonds connecting the vinyl groups to the central and terminal phenyl rings. In the ground state, the molecule prefers a planar or near-planar conformation to maximize π-conjugation.

However, upon photoexcitation, the molecule can undergo intramolecular rotations. This torsional motion, particularly the twisting around the carbon-carbon double bonds (trans-cis isomerization), is a highly efficient non-radiative decay channel. journal-spqeo.org.ua This is a primary reason why many stilbene-like molecules, including 1,4-DSB, have low fluorescence quantum yields in solution, where the molecules have the freedom to rotate. journal-spqeo.org.ua The prevention of these intramolecular rotations is a key strategy to obtain high photoluminescence efficiency. journal-spqeo.org.ua

Studies on the analogous compound 1,4-bis(phenylethynyl)benzene (B159325) (BPEB), a more rigid molecular wire, have used spectroscopy to probe its torsional motions in the gas phase. These studies estimated the energy barrier for the rotation of the phenyl rings, providing insight into the forces governing the planarity of such conjugated systems. nih.govworktribe.com

Intermolecular Interactions and Solid-State Optical Properties

In the solid state, the optical properties of 1,4-DSB and its derivatives are governed not just by the individual molecules but also by how they are arranged in the crystal lattice. Intermolecular interactions, such as π-π stacking and hydrogen bonds, dictate the packing and can enforce a more rigid and planar molecular conformation. nih.gov

This restriction of intramolecular rotation in the solid state can block the non-radiative decay pathways that are active in solution, leading to a phenomenon known as aggregation-induced emission (AIE) or, more generally, enhanced solid-state luminescence. For example, 1,4-bis(2,2-diphenylethenyl)benzene shows poor blue photoluminescence in solution, but its efficiency increases dramatically in a deposited film. journal-spqeo.org.ua

A compelling example is found in cyano-substituted distyrylbenzene derivatives. The crystal structure of the β-CN-APV isomer reveals a tight solid-state organization due to hydrogen bonds between the cyano groups and vinylene hydrogens (C-H···N). rsc.orgresearchgate.net This tight intermolecular stacking is credited with ensuring a high solid-state fluorescence quantum efficiency by suppressing the molecular motions that lead to non-radiative decay. rsc.orgresearchgate.net In contrast, the α-CN-APV isomer has a more flexible molecular structure in the crystal, leading to lower solid-state fluorescence efficiency. rsc.orgresearchgate.net

Correlation between Computational and Experimental Data

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of 1,4-DSB and its derivatives. rsc.org Theoretical calculations are used to model molecular geometries, electronic structures, and optical properties, providing insights that complement experimental findings.

Quantum mechanical calculations have been successfully used to:

Establish the structures of different isomers and identify the most stable conformers. nih.gov

Support the analysis of photophysical and electrochemical data. rsc.org

Simulate absorption spectra, helping to assign electronic transitions observed experimentally.

However, achieving quantitative agreement with all experimental data can be challenging. Studies on analogous conjugated molecules like 1,4-bis(phenylethynyl)benzene have shown that the accuracy of DFT calculations can depend significantly on the chosen exchange-correlation functional. nih.gov For instance, while DFT can predict trends, it has been found to sometimes overestimate the energy barrier for torsional motions. nih.govworktribe.com More advanced and computationally expensive methods, such as multi-reference perturbation theory (MRMP2), may be required to quantitatively reproduce both excitation energies and torsional barriers accurately. nih.gov

Future Research Directions and Emerging Areas

Development of Novel Functionalized Benzene (B151609), 1,4-bis[(1E)-2-phenylethenyl]- Architectures

A significant avenue for future research lies in the synthesis of new derivatives through strategic functionalization. The core structure of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- offers multiple sites—both on the central and terminal phenyl rings—for the introduction of various substituent groups. This approach is inspired by research on analogous compounds like 1,4-bis(phenylethynyl)benzene (B159325) derivatives (BPEBs), where the addition of functional groups such as alkyl chains, fluorine atoms, and ethoxyl groups has been shown to systematically tune the material's properties. nih.govnih.govmdpi.com

The primary goals of creating these novel architectures are:

Tuning Optoelectronic Properties: Attaching electron-donating or electron-withdrawing groups can modify the HOMO/LUMO energy levels, thereby shifting the absorption and emission spectra. This allows for the precise tuning of the emitted color, a critical factor for display technologies.

Improving Processability: The introduction of flexible side chains, such as long alkyl groups, can enhance the solubility of the compound in common organic solvents, making it more suitable for solution-based processing techniques like spin-coating or inkjet printing.

Controlling Solid-State Packing: Functional groups can influence the intermolecular interactions (e.g., π-π stacking, hydrogen bonding), which dictates the molecular arrangement in the solid state. Controlling this packing is crucial for optimizing charge transport and luminescence efficiency in thin films.

Future synthetic efforts will likely focus on creating a library of these functionalized derivatives to establish clear structure-property relationships.

Functional Group Potential Position Anticipated Effect on Properties
Alkyl Chains (-CnH2n+1)Terminal Phenyl RingsIncreased solubility, potential for liquid crystalline phases. mdpi.com
Methoxy (B1213986) (-OCH3)Central or Terminal RingsElectron-donating; may shift emission to longer wavelengths (red-shift).
Cyano (-CN)Terminal Phenyl RingsElectron-withdrawing; may improve electron transport properties.
Fluorine (-F)Central or Terminal RingsCan lower HOMO/LUMO levels, improve thermal stability, and influence molecular packing. nih.gov

Exploration of Advanced Supramolecular Systems

The rigid, linear, and conjugated nature of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- makes it an excellent building block (tecton) for the construction of advanced supramolecular systems. Research in this area would move beyond the single molecule to explore how it can be assembled into larger, highly ordered structures with emergent functions.

Emerging areas of exploration include:

Macrocycle Synthesis: Incorporating the Benzene, 1,4-bis[(1E)-2-phenylethenyl]- unit into larger cyclic structures could lead to new classes of macrocycles. These molecules, analogous to biphenarenes, could possess well-defined cavities capable of acting as hosts for specific guest molecules, opening up applications in molecular sensing and separation. mdpi.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): By adding appropriate coordinating functional groups (e.g., carboxylic acids, pyridyls), the molecule could serve as a rigid organic linker to build porous crystalline materials. Such frameworks could be designed for applications in gas storage, catalysis, and chemical separations.

Liquid Crystals: Research on similar BPEB structures has shown that modifying the terminal groups can induce liquid crystalline behavior. nih.gov Further exploration could lead to the development of novel thermotropic or lyotropic liquid crystals based on the Benzene, 1,4-bis[(1E)-2-phenylethenyl]- core, which are of interest for display and sensor applications.

Integration into Next-Generation Optoelectronic Devices

While the parent compound shows promise, future research will focus on optimizing its performance and integrating its functionalized derivatives into a range of next-generation optoelectronic devices. The conjugated π-system is central to its potential in this domain. ontosight.ai

Key areas for integration include:

Organic Light-Emitting Diodes (OLEDs): A closely related compound, 1,4-bis(2,2-diphenylethenyl)benzene (PEB), has already been identified as an efficient blue-green emitting and electron-transporting material in OLEDs. journal-spqeo.org.ua Research has shown that devices using PEB can achieve high brightness and quantum efficiencies. Future work will involve synthesizing derivatives of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- to target different emission colors (from deep blue to red) and to improve device stability and lifetime.

Organic Lasers: The high fluorescence quantum yield observed in the solid state for similar compounds makes this molecular scaffold a strong candidate for use as the gain medium in optically pumped organic solid-state lasers.

Organic Photovoltaics (OPVs): The light-absorbing properties of these compounds suggest potential use as either donor or acceptor materials in the active layer of organic solar cells. ontosight.ai

Device Role of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- Derivative Targeted Improvement
OLEDEmitting Layer, Electron-Transport LayerHigher external quantum efficiency (EQE), color purity, operational lifetime.
Organic LaserGain MediumLow amplified spontaneous emission (ASE) threshold, high photostability.
OPVDonor or Acceptor MaterialBroad absorption spectrum, high power conversion efficiency (PCE).

A study on the related compound 1,4-bis(2,2-diphenylethenyl)benzene (PEB) highlights the potential performance in OLEDs. journal-spqeo.org.ua

Performance Metric Value for PEB-based OLED
Peak Electroluminescence (EL) Wavelength~495 nm (Blue-Green)
Maximum External Quantum Efficiency (ηEL)2.5 %
Maximum Luminance41,600 cd/m²

Advanced Computational Methodologies for Predictive Design

To accelerate the discovery and development of new functional materials based on the Benzene, 1,4-bis[(1E)-2-phenylethenyl]- scaffold, advanced computational modeling will be indispensable. A predictive, "materials-by-design" approach allows researchers to screen vast numbers of hypothetical molecules and prioritize synthetic targets with the most promising properties, saving significant time and resources.

Future computational research will likely employ:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are essential for predicting the fundamental electronic properties of new derivatives. They can accurately calculate HOMO/LUMO energy levels, absorption and emission wavelengths, and excited state characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the bulk properties of materials, such as the morphology of thin films and the formation of liquid crystal phases. This is crucial for understanding how molecular structure translates to macroscopic device performance.

Machine Learning (ML): As experimental data on a library of derivatives becomes available, ML models can be trained to rapidly predict the properties of new, un-synthesized molecules. This high-throughput virtual screening can identify lead candidates for specific applications far more quickly than traditional experimental approaches.

By combining these computational tools, researchers can build a comprehensive understanding of the structure-property relationships governing this class of materials, paving the way for the rational design of next-generation organic electronic materials.

Q & A

Q. What synthetic methodologies are effective for preparing 1,4-bis[(1E)-2-phenylethenyl]benzene, and how is purity validated?

Methodological Answer: The compound is typically synthesized via Heck coupling or Wittig reactions, leveraging palladium catalysts for cross-coupling aryl halides with styrenyl derivatives. Purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization. Purity is confirmed using:

  • HPLC (retention time consistency, >99% peak area).
  • NMR (1H/13C spectra to verify E-configuration and absence of byproducts).
  • Mass spectrometry (high-resolution ESI-MS for molecular ion validation) .

Q. How does the conjugated π-system of 1,4-bis[(1E)-2-phenylethenyl]benzene influence its UV-Vis absorption properties?

Methodological Answer: The extended conjugation between the benzene core and styrenyl groups shifts absorption to longer wavelengths (λmax ~350–400 nm in THF). Computational analysis (TD-DFT/B3LYP/6-31G*) predicts HOMO→LUMO transitions dominated by π→π* excitations. Experimental validation via UV-Vis spectroscopy in varying solvents (e.g., polar vs. nonpolar) quantifies solvatochromic effects .

Q. What spectroscopic techniques are optimal for probing metal-ion interactions with this compound?

Methodological Answer:

  • Fluorescence quenching assays : Monitor emission intensity changes (λex = 350 nm) upon titration with metal ions (e.g., Cu²⁺, Fe³⁺). Stern-Volmer plots quantify binding constants.
  • UV-Vis titration : Track absorption band shifts (e.g., bathochromic shifts for charge-transfer complexes).
  • FT-IR : Detect vibrational mode changes (e.g., C=O stretching at ~1700 cm⁻¹) upon coordination .

Advanced Research Questions

Q. How do electron correlation effects and basis set selection impact the accuracy of hyperpolarizability (β) calculations?

Methodological Answer:

  • HF methods underestimate β due to neglect of electron correlation, while MP2/DFT (B3LYP) improve accuracy by incorporating dynamic/static correlation.

  • Basis sets with polarization functions (e.g., 6-31G*) enhance results by modeling diffuse electron distributions. For example:

    Methodβmolec (×10⁻³⁰ esu)
    HF/6-31G12.4
    B3LYP/6-31G*28.7
    MP2/6-31G*24.9

Q. What computational protocols resolve contradictions in dipole moment and polarizability values across theoretical studies?

Methodological Answer: Discrepancies arise from method-dependent approximations (e.g., HF vs. MP2). Strategies include:

  • Benchmarking : Compare results against higher-level methods (e.g., CCSD(T)) or experimental data.
  • Sensitivity analysis : Vary electric field strengths (0.001–0.005 a.u.) in finite-field calculations to assess numerical stability.
  • Error mitigation : Use composite methods (e.g., G4) for balanced treatment of correlation and basis set effects .

Q. How can time-dependent DFT (TD-DFT) improve predictions of excited-state properties for photophysical applications?

Methodological Answer: TD-DFT with range-separated functionals (e.g., CAM-B3LYP) accurately models charge-transfer states and excited-state dipole moments. Key steps:

  • Optimize ground-state geometry (DFT/B3LYP/6-31G*).
  • Compute vertical excitations (50+ states) with solvent corrections (PCM model).
  • Validate via comparison to experimental fluorescence lifetimes and quantum yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.